molecular formula C15H9F3N2 B5132354 2-phenyl-3-(trifluoromethyl)quinoxaline

2-phenyl-3-(trifluoromethyl)quinoxaline

Cat. No.: B5132354
M. Wt: 274.24 g/mol
InChI Key: GBUYGLUNANSKLY-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its phenyl group and trifluoromethyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3-(trifluoromethyl)quinoxaline typically involves the following steps:

  • Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarbonyl compounds.

  • Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

  • Attachment of Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Quinoxaline derivatives with increased oxidation states.

  • Reduction Products: Reduced quinoxaline derivatives with lower oxidation states.

  • Substitution Products: Quinoxaline derivatives with substituted functional groups.

Scientific Research Applications

2-Phenyl-3-(trifluoromethyl)quinoxaline has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-phenyl-3-(trifluoromethyl)quinoxaline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, while the phenyl group contributes to its structural stability and specificity.

Comparison with Similar Compounds

2-Phenyl-3-(trifluoromethyl)quinoxaline is compared with other similar compounds, such as:

  • 2-Phenylquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 3-(Trifluoromethyl)quinoxaline: Lacks the phenyl group, leading to variations in reactivity and applications.

  • 2-(Trifluoromethyl)quinoxaline: Similar to the target compound but with a different position of the trifluoromethyl group.

Properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2/c16-15(17,18)14-13(10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUYGLUNANSKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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